![molecular formula C6H11BN2O4S B2575321 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid CAS No. 2377610-03-0](/img/structure/B2575321.png)
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid
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Overview
Description
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid (DMSO-Pyr-B(OH)2) is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its unique structure and properties. It is a versatile compound that has shown promising results in various scientific research applications, including drug discovery, cancer treatment, and enzyme inhibition.
Scientific Research Applications
1. Molecular Structure and Interactions
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid and related compounds have been studied for their unique molecular structures and interactions. For example, the study of boronic acid groups in pyrrole rings reveals coplanar arrangements and intramolecular interactions that contribute to supramolecular assembly and stability, as demonstrated in the research by Kliś & Serwatowski (2008) and Zhong et al. (2009).
2. Synthesis and Chemical Reactions
The compound has been investigated for its synthesis and role in chemical reactions. Grieb & Ketcha (1995) explored its synthesis and how it couples with aryl bromides and iodides under Suzuki conditions, leading to the formation of 2-aryl-1-(phenylsulfonyl)pyrroles (Grieb & Ketcha, 1995).
3. Supramolecular Chemistry
Boronic acids, including derivatives of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid, are significant in supramolecular chemistry due to their dynamic covalent reactivity. They form H-bonded complexes and can be used in materials science and supramolecular chemistry, as reported by Georgiou et al. (2017).
4. Electropolymerisation and Electrochromic Properties
The electropolymerisation of pyrrole derivatives, including those similar to 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid, has been researched for their electrochromic properties. This includes studies on polymers like polypyrrole (PPy) and its derivatives, as described by Almeida et al. (2017).
5. Boron Complexes in Ligand Chemistry
The role of boron in complexes with pyrrolyl ligands has been extensively studied. Boron acts as a Lewis acid center and a structure-directing agent in various compounds, contributing to unique chemical and physical properties as outlined by Brothers (2011).
Mechanism of Action
Target of Action
The primary target of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, where oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable
Result of Action
The molecular effect of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid’s action is the formation of new carbon–carbon bonds . This occurs through the Suzuki–Miyaura cross-coupling reaction . The cellular effects would depend on the specific context in which the compound is used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid. For instance, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions
properties
IUPAC Name |
[1-(dimethylsulfamoyl)pyrrol-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O4S/c1-8(2)14(12,13)9-5-3-4-6(9)7(10)11/h3-5,10-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSNODSWDWHGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN1S(=O)(=O)N(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
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